

Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-5-phenylisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-phenylisoxazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-(Chloromethyl)-5-phenylisoxazole**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details the available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), outlines a common synthetic protocol, and presents a logical workflow for its preparation and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-(Chloromethyl)-5-phenylisoxazole**. This information is crucial for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.8-7.9	Multiplet	Phenyl-H (ortho)
~7.4-7.5	Multiplet	Phenyl-H (meta, para)
~6.8	Singlet	Isoxazole-H4
~4.7	Singlet	CH ₂ Cl

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170	Isoxazole-C5
~162	Isoxazole-C3
~130	Phenyl-C (ipso)
~129	Phenyl-C
~127	Phenyl-C
~126	Phenyl-C
~98	Isoxazole-C4
~36	CH ₂ Cl

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3100-3000	Medium	C-H stretch (Aromatic)
~1610	Medium	C=N stretch (Isoxazole)
~1500, 1450	Strong	C=C stretch (Aromatic)
~1420	Medium	C-H bend (CH ₂)
~760, 690	Strong	C-H bend (Aromatic, out-of-plane)
~700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
193/195	[M] ⁺ . Molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotope pattern)
158	[M-Cl] ⁺
129	[M-CH ₂ Cl] ⁺
102	[C ₆ H ₅ C≡N] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

A common method for the synthesis of **3-(Chloromethyl)-5-phenylisoxazole** involves the chlorination of (5-phenylisoxazol-3-yl)methanol.

Synthesis of **3-(Chloromethyl)-5-phenylisoxazole**

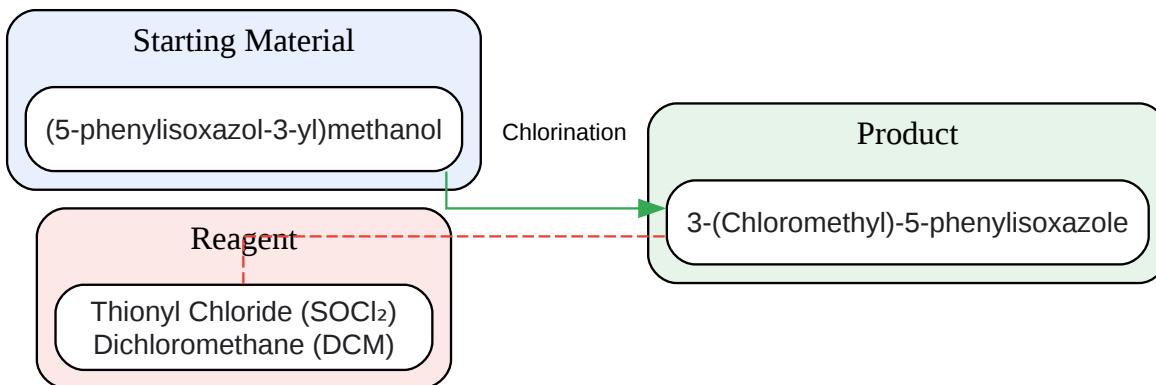
- Materials: (5-phenylisoxazol-3-yl)methanol, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous

magnesium sulfate (MgSO_4).

- Procedure:
 - Dissolve (5-phenylisoxazol-3-yl)methanol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add thionyl chloride dropwise to the stirred solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel.

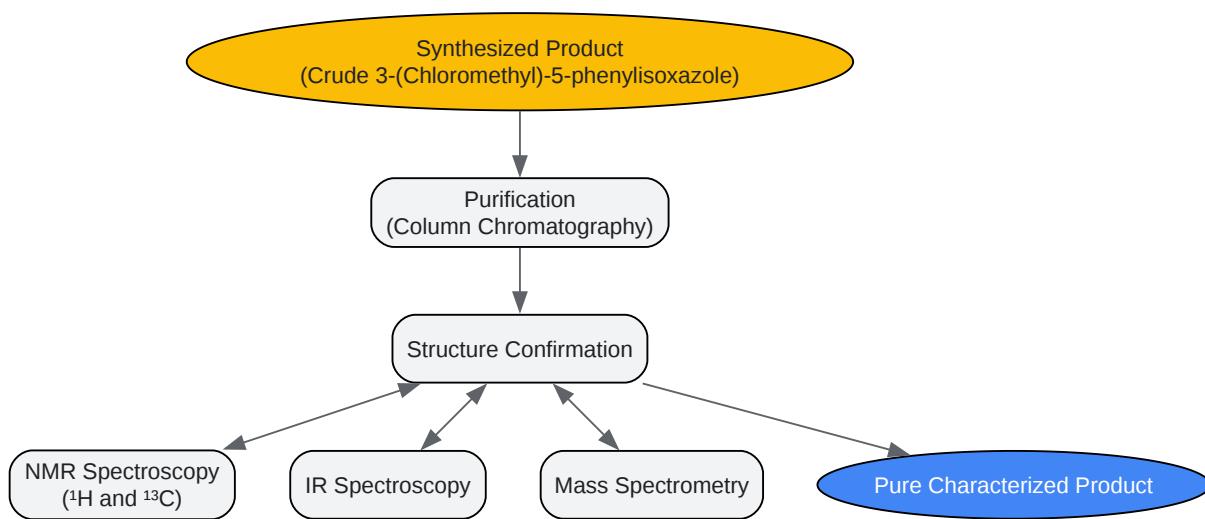
Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for the characterization of **3-(Chloromethyl)-5-phenylisoxazole**.



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Caption: Synthetic pathway for **3-(Chloromethyl)-5-phenylisoxazole**.



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Caption: General workflow for the purification and characterization.

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